N-(2,3-dimethoxy-2-methylpropyl)-3,4-dimethylbenzamide
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Overview
Description
N-(2,3-dimethoxy-2-methylpropyl)-3,4-dimethylbenzamide is an organic compound that has garnered attention in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzamide core substituted with dimethoxy and dimethyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethoxy-2-methylpropyl)-3,4-dimethylbenzamide typically involves the reaction of 3,4-dimethylbenzoic acid with 2,3-dimethoxy-2-methylpropanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethoxy-2-methylpropyl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(2,3-dimethoxy-2-methylpropyl)-3,4-dimethylbenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,3-dimethoxy-2-methylpropyl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethoxy-2-methylpropyl)methanesulfonamide
- N-(2,3-dimethoxy-2-methylpropyl)-2-(3-methoxyphenoxy)acetamide
- N-(2,3-dimethoxy-2-methylpropyl)-2-ethylbutanamide
Uniqueness
N-(2,3-dimethoxy-2-methylpropyl)-3,4-dimethylbenzamide stands out due to its specific substitution pattern on the benzamide core, which imparts unique chemical and biological properties. Its distinct structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(2,3-dimethoxy-2-methylpropyl)-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-11-6-7-13(8-12(11)2)14(17)16-9-15(3,19-5)10-18-4/h6-8H,9-10H2,1-5H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJWHTVUFFURSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(C)(COC)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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